N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
This compound belongs to the triazolo[4,5-d]pyrimidine family, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 4-Methoxyphenyl substituent: Positioned at the 3rd position of the triazole ring, likely influencing electronic properties and solubility.
- Thioether bridge: A sulfur atom links the pyrimidine ring to the acetamide moiety, which may improve metabolic stability compared to oxygen-based ethers.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-28-15-8-6-14(7-9-15)26-18-17(24-25-26)19(22-11-21-18)29-10-16(27)23-13-4-2-12(20)3-5-13/h2-9,11H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWLGDRWKWUGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The 4-fluoroanilino group is introduced via nucleophilic substitution reactions.
- Thioacetylation : The thioacetamide linkage is formed through amidation reactions with thioacetic acid derivatives.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 9.1 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation and G2/M phase arrest |
The compound was shown to increase the levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels, indicating a pro-apoptotic effect that leads to cell death in cancerous cells .
Antibacterial Activity
This compound has also displayed notable antibacterial properties. Studies have assessed its efficacy against various pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .
Anti-inflammatory Activity
Additionally, this compound has shown promise in reducing inflammation. In vivo models demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound. This suggests its potential application in managing inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It may interact with cellular receptors that mediate apoptosis and inflammation.
- Cell Cycle Arrest : Evidence suggests that it induces G2/M phase arrest in cancer cells, preventing their division and proliferation .
Case Studies
Several case studies have been published highlighting the efficacy of this compound in various experimental settings:
- Study on MCF-7 Cells : A recent study reported that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.
- In Vivo Mouse Model : Another study utilized a xenograft model where mice treated with the compound showed a marked reduction in tumor size without significant toxicity to normal tissues .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial activities against various pathogens:
- Antibacterial Activity : Studies have shown that derivatives of triazolo-pyrimidine can effectively inhibit Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA. For instance, compounds similar to N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have demonstrated MIC values significantly lower than commonly used antibiotics .
Anticancer Effects
The compound has also been investigated for its potential anticancer properties:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation .
- Case Studies : In vitro studies have shown that similar triazole derivatives can effectively reduce cell viability in various cancer cell lines .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound may exhibit:
- Anti-inflammatory Properties : Research suggests that triazole derivatives can modulate inflammatory pathways .
- Neuroprotective Effects : Some studies indicate potential neuroprotective activities against neurodegenerative diseases .
Antimicrobial Efficacy
A study conducted by Yang et al. evaluated a series of triazole derivatives for their antibacterial properties against Escherichia coli and Staphylococcus aureus. Compounds with similar structural features to this compound showed promising results with MIC values ranging from 0.5 to 1 μg/mL .
Anticancer Activity
In another study focused on cancer cell lines, compounds derived from the triazole-pyrimidine scaffold demonstrated potent cytotoxic effects against breast and lung cancer cells. The study highlighted the ability of these compounds to induce cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Triazolo[4,5-d]pyrimidine Cores
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
- Substituent Effects : The 4-methoxyphenyl group in the target compound likely confers greater solubility than lipophilic groups like benzoxazole (9b) or spirocyclic amines (). However, morpholine in 9e achieves both high solubility and yield (89.9%).
- Synthetic Efficiency : Yields vary widely, from 11% () to 89.9% (9e ), highlighting the impact of substituents on reaction pathways. The target compound’s synthesis route is unspecified but may parallel methods in (THF/HCl).
- Physical State : Most analogs are solids, but ’s liquid derivative indicates that bulky substituents (e.g., spirocyclic amines) can disrupt crystallization.
Functional Group Comparisons
Thioether vs. Ether Bridges
- Similar thioether-containing compounds (e.g., 9b, 7d) are prioritized in drug design for this reason.
- In contrast, flumetsulam (), a sulfonamide-containing herbicide, uses a sulfonamide bridge for stability in agricultural environments.
Fluorinated vs. Non-Fluorinated Aromatic Rings
- The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 9c, which is liquid). Fluorine’s electron-withdrawing effects are exploited in pharmaceuticals like the patented compound in , which uses difluorophenyl groups for improved pharmacokinetics.
NMR and Spectral Data Trends
- Aromatic Proton Shifts : In and , aromatic protons in benzoxazole or phenyl groups resonate at δ 7.35–8.74 ppm, consistent with the target compound’s expected shifts.
- Methylene Protons : –CH2– groups (e.g., in 9e ) appear at δ 5.23–5.75 ppm, suggesting similar environments for the target’s acetamide methylene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
